molecular formula C7H6BrClZn B6309412 4-Bromobenzylzinc chloride, 0.50 M in THF solution CAS No. 352525-64-5

4-Bromobenzylzinc chloride, 0.50 M in THF solution

Cat. No. B6309412
CAS RN: 352525-64-5
M. Wt: 270.9 g/mol
InChI Key: JFTKFQHIZRFMSV-UHFFFAOYSA-M
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Description

4-Bromobenzylzinc chloride (4-BBZC) is an organometallic compound that has been used in a variety of scientific research applications. 4-BBZC is a colorless, volatile liquid with a molecular weight of 248.21 g/mol and a boiling point of 80°C. It is soluble in diethyl ether, ethanol, and THF, and it is insoluble in water. 4-BBZC has been used in a variety of organic synthesis reactions, including the synthesis of polycyclic aromatic hydrocarbons and heterocyclic compounds. Additionally, 4-BBZC has been used in the synthesis of novel compounds for the study of biological systems.

Scientific Research Applications

4-Bromobenzylzinc chloride, 0.50 M in THF solution has been used in a variety of scientific research applications, including the synthesis of polycyclic aromatic hydrocarbons and heterocyclic compounds. Additionally, this compound has been used in the synthesis of novel compounds for the study of biological systems. For example, this compound has been used in the synthesis of a novel compound, 4-bromobenzylzinc chloride-N-methyl-4-piperidone (this compound-NMP), which is an inhibitor of the enzyme, cytochrome P450 2C9 (CYP2C9). This compound-NMP has been used to study the effects of CYP2C9 inhibition on drug metabolism.

Mechanism of Action

Target of Action

4-Bromobenzylzinc chloride is a type of organozinc reagent . Organometallic compounds like this are often used in organic synthesis due to their ability to react with a variety of organic compounds.

Mode of Action

Organozinc reagents are generally known to participate in various types of organic reactions, including negishi cross-coupling reactions, where they can act as nucleophiles and form carbon-carbon bonds .

Result of Action

As an organozinc reagent, it’s likely involved in the formation of carbon-carbon bonds during organic synthesis .

Action Environment

4-Bromobenzylzinc chloride is typically stored at 2-8°C . Its stability and efficacy can be influenced by various environmental factors such as temperature, light, and the presence of other chemicals.

Advantages and Limitations for Lab Experiments

The use of 4-Bromobenzylzinc chloride, 0.50 M in THF solution in lab experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, and it is soluble in a variety of organic solvents. Additionally, this compound is stable at room temperature and it has a low boiling point, which makes it easy to handle and store. However, there are some limitations to the use of this compound in lab experiments. This compound is insoluble in water, which can make it difficult to use in aqueous reactions. Additionally, this compound is volatile and it has a low boiling point, which can make it difficult to use in reactions that require high temperatures.

Future Directions

The use of 4-Bromobenzylzinc chloride, 0.50 M in THF solution in scientific research applications is still in its infancy, and there are a number of potential future directions that could be explored. For example, this compound could be used in the synthesis of novel compounds for the study of biological systems, such as enzymes, proteins, and DNA. Additionally, this compound could be used in the synthesis of novel compounds for the study of drug metabolism, drug transport, and drug-drug interactions. Finally, this compound could be used in the synthesis of novel compounds for the study of drug toxicity and drug-induced diseases.

Synthesis Methods

4-Bromobenzylzinc chloride, 0.50 M in THF solution is typically synthesized through a two-step process. The first step involves the reaction of 4-bromobenzaldehyde with zinc chloride in THF. This reaction produces 4-bromobenzylzinc chloride, which is then distilled from the reaction mixture. The second step involves the reaction of 4-bromobenzylzinc chloride with THF in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound, which is then distilled from the reaction mixture.

properties

IUPAC Name

1-bromo-4-methanidylbenzene;chlorozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTKFQHIZRFMSV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Br.Cl[Zn+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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